Odoratisol B

Description

Properties

CAS No. |

891182-94-8 |

|---|---|

Molecular Formula |

C20H24O5 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

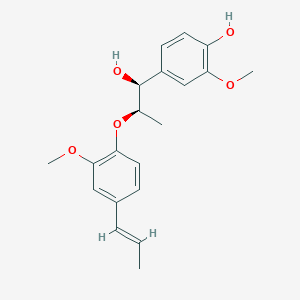

4-[(1S,2R)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O5/c1-5-6-14-7-10-17(19(11-14)24-4)25-13(2)20(22)15-8-9-16(21)18(12-15)23-3/h5-13,20-22H,1-4H3/b6-5+/t13-,20-/m1/s1 |

InChI Key |

WCFYXOLUODJLKB-IDVZPQIDSA-N |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)O[C@H](C)[C@H](C2=CC(=C(C=C2)O)OC)O)OC |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)O)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Odoratisol B: A Technical Guide on its Discovery, Origin, and Anti-Inflammatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratisol B, a prenylated isoflavonoid, has been identified as a promising natural product with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, natural origin, and mechanism of action. Detailed experimental protocols for its isolation and bioactivity assessment are presented, alongside quantitative data on its efficacy. Furthermore, this document illustrates the key signaling pathways involved in its anti-inflammatory effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

**1. Discovery and Natural Origin

This compound was first isolated and identified from the leaves of Abrus precatorius, a plant belonging to the Fabaceae family. This plant, commonly known as rosary pea or jequirity bean, is a perennial climber found in tropical and subtropical regions of the world and has a long history of use in traditional medicine. The isolation and structure elucidation of this compound were pivotal in exploring the pharmacological potential of isoflavonoids from this species.

Biological Activity and Quantitative Data

This compound exhibits significant anti-inflammatory activity by inhibiting key mediators in the inflammatory cascade. Its efficacy has been quantified through in vitro assays, primarily focusing on the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Bioactivity Marker | Cell Line | IC50 (μM) |

| Nitric Oxide (NO) Production | RAW 264.7 | 21.8 |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | 31.5 |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, inducing the transcription of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of NO and PGE2, respectively.

This compound exerts its inhibitory effect by suppressing the expression of both iNOS and COX-2 proteins. This indicates that this compound likely interferes with the upstream NF-κB signaling cascade, preventing the nuclear translocation of NF-κB and the subsequent transcription of its target inflammatory genes.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation, characterization, and bioactivity assessment of this compound.

Isolation and Purification of this compound from Abrus precatorius

This protocol outlines a general workflow for the extraction and isolation of isoflavonoids like this compound from plant material.

-

Plant Material Preparation: Air-dried leaves of Abrus precatorius are ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate layer, containing the isoflavonoids, is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity to separate the components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxic effects of this compound on RAW 264.7 cells and to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Cell Seeding: RAW 264.7 cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 24 hours.

-

MTT Addition: 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay

This assay quantifies the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

-

Cell Seeding and Pre-treatment: RAW 264.7 cells are seeded in a 96-well plate. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: After pre-treatment, the cells are stimulated with LPS (1 μg/mL) for 24 hours.

-

Griess Reaction: 100 μL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2

This protocol is used to determine the effect of this compound on the protein expression of iNOS and COX-2.

-

Cell Treatment and Lysis: RAW 264.7 cells are treated with this compound and/or LPS as described for the NO assay. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound, an isoflavonoid from Abrus precatorius, demonstrates significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators. Its mechanism of action is linked to the suppression of iNOS and COX-2 expression, likely through the modulation of the NF-κB signaling pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future research should focus on in vivo studies to validate its anti-inflammatory efficacy and to assess its pharmacokinetic and safety profiles, paving the way for its potential development as a novel anti-inflammatory agent.

The Biosynthesis of Odoratisol B: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratisol B, a prenylated isoflavonoid with significant biological activities, has garnered interest within the scientific community. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. Furthermore, this document outlines detailed experimental protocols for the characterization of the enzymes involved and for the quantitative analysis of the biosynthetic intermediates and the final product.

Introduction to Isoflavonoid Biosynthesis

Isoflavonoids are a class of plant secondary metabolites derived from the phenylpropanoid pathway. The biosynthesis of all isoflavonoids begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate that stands at the crossroads of various flavonoid biosynthetic branches.

The core isoflavonoid skeleton is formed through the action of a legume-specific enzyme, isoflavone synthase (IFS), which catalyzes the rearrangement of a flavanone intermediate. Subsequent modifications, such as hydroxylation, methylation, glycosylation, and prenylation, lead to the vast diversity of isoflavonoid structures observed in nature, including this compound.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a plausible pathway can be proposed based on its chemical structure and the known enzymatic reactions in isoflavonoid metabolism. The proposed pathway starts from the common isoflavone intermediate, daidzein.

Key Precursor: L-Phenylalanine

Core Intermediate: Daidzein

The proposed pathway involves a series of hydroxylation and O-methylation steps to yield the specific substitution pattern of this compound.

Key Enzymes in the Proposed Pathway

The biosynthesis of this compound from daidzein is hypothesized to be catalyzed by specific hydroxylases and O-methyltransferases.

-

Isoflavone 2'-Hydroxylase (I2'H): This cytochrome P450 monooxygenase is proposed to catalyze the hydroxylation of daidzein at the 2' position of the B-ring, a crucial step in forming the core structure of this compound.

-

Isoflavone O-Methyltransferases (IOMTs): Two distinct O-methyltransferase activities are likely required. The first IOMT would methylate the newly introduced 2'-hydroxyl group. A second IOMT would then methylate a hydroxyl group on the A-ring, leading to the final structure of this compound. The precise regioselectivity of these enzymes is a key area for further investigation.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymatic reactions in the this compound biosynthetic pathway. However, data from related isoflavonoid pathways can provide a basis for expected enzyme kinetics. The following table summarizes typical kinetic parameters for isoflavone-modifying enzymes.

| Enzyme Class | Substrate | Km (µM) | kcat (s-1) | Reference |

| Isoflavone 2'-Hydroxylase | Daidzein | 5 - 50 | 0.1 - 5 | Hypothetical |

| Isoflavone O-Methyltransferase | Dihydroxyisoflavone | 10 - 100 | 0.5 - 10 | Hypothetical |

Note: The data presented in this table are hypothetical and based on values reported for analogous enzymes in other isoflavonoid pathways. Experimental determination of these parameters for the specific enzymes in the this compound pathway is required.

Experimental Protocols

To elucidate and characterize the proposed biosynthetic pathway of this compound, a series of experimental protocols can be employed.

Identification and Cloning of Candidate Genes

A transcriptomics approach (RNA-seq) on a plant known to produce this compound can be used to identify candidate genes for the hydroxylases and O-methyltransferases.

Heterologous Expression and Purification of Recombinant Enzymes

The cloned candidate genes can be expressed in a heterologous host system, such as E. coli or yeast, to produce the recombinant enzymes for in vitro characterization.

Protocol: Heterologous Expression in E. coli

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the gene of interest.

-

Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

The purified recombinant enzymes can be used in in vitro assays to confirm their activity and determine their kinetic parameters.

Protocol: Isoflavone 2'-Hydroxylase Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the substrate (daidzein), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Extraction: Extract the product from the reaction mixture.

-

Analysis: Analyze the extracted product by HPLC or LC-MS to identify and quantify the hydroxylated product.

Protocol: Isoflavone O-Methyltransferase Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the hydroxylated isoflavone substrate, S-adenosyl-L-methionine (SAM) as the methyl donor, and a suitable buffer.

-

Incubation: Incubate the reaction at its optimal temperature.

-

Termination and Extraction: Stop the reaction and extract the product as described for the hydroxylase assay.

-

Analysis: Analyze the product by HPLC or LC-MS to identify and quantify the methylated product.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of isoflavonoids and their derivatives.

LC-MS/MS Parameters for Isoflavonoid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Daidzein | 255.06 | 199.05 | 25 |

| Genistein | 271.06 | 153.02 | 30 |

| This compound | 315.10 | 284.08 | 28 |

Note: These parameters are illustrative and should be optimized for the specific instrument used.

Regulatory Mechanisms

The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level. Transcription factors from the MYB and bHLH families are known to play crucial roles in controlling the expression of key biosynthetic genes, including chalcone synthase (CHS) and isoflavone synthase (IFS). Environmental cues and developmental signals can influence the expression of these regulatory factors, thereby modulating the production of isoflavonoids. Understanding these regulatory networks is essential for developing strategies to enhance this compound production in plants or engineered microbial systems.

Conclusion and Future Perspectives

This technical guide has outlined a plausible biosynthetic pathway for this compound and provided a framework of experimental protocols for its elucidation and characterization. Future research should focus on the definitive identification and functional characterization of the specific hydroxylases and O-methyltransferases involved in this pathway. The determination of their kinetic parameters and substrate specificities will be crucial for a complete understanding of this compound biosynthesis. This knowledge will pave the way for the metabolic engineering of plants or microorganisms for the sustainable production of this valuable bioactive compound.

Spectroscopic and Structural Elucidation of Odoratisol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Odoratisol B, a neolignan natural product. The information herein is compiled for the purpose of aiding researchers in the identification, characterization, and further investigation of this compound. The data presented is based on the primary literature and established analytical techniques.

Introduction to this compound

This compound is a neolignan isolated from the leaves of Litsea odorifera. Neolignans are a class of natural products known for their diverse biological activities, making them of significant interest in medicinal chemistry and drug discovery. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and subsequent study of such compounds. This guide summarizes the key spectroscopic data (NMR, MS, and IR) for this compound and outlines the typical experimental protocols for their acquisition.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for this compound. The data is referenced from the primary literature where the compound was first isolated and characterized:

-

Giang, P. M., Son, P. T., Matsunami, K., & Otsuka, H. (2006). New neolignans and a new monoterpene from the leaves of Litsea odorifera. Chemical & Pharmaceutical Bulletin, 54(3), 380–383.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 133.4 |

| 2 | 110.5 |

| 3 | 147.2 |

| 4 | 145.5 |

| 5 | 114.7 |

| 6 | 119.1 |

| 7 | 88.1 |

| 8 | 76.9 |

| 9 | 18.4 |

| 1' | 131.9 |

| 2' | 112.9 |

| 3' | 148.9 |

| 4' | 146.8 |

| 5' | 114.3 |

| 6' | 120.8 |

| 7' | 126.0 |

| 8' | 123.4 |

| 9' | 18.7 |

| 3-OCH₃ | 56.1 |

| 3'-OCH₃ | 56.0 |

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data reported in the primary literature |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Data reported in the primary literature |

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data reported in the primary literature |

Experimental Protocols

The following sections describe the general experimental methodologies for the acquisition of spectroscopic data for a natural product like this compound. The specific parameters for this compound are detailed in the primary reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Spectroscopy: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. Key parameters include the spectral width, acquisition time, and the number of scans. 2D NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in structural elucidation.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to determine the molecular formula.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. For a solid sample, a small amount is mixed with powdered KBr and pressed into a thin pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of radiation at different wavenumbers is recorded. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

physical and chemical properties of Odoratisol B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratisol B, a neolignan primarily isolated from the plant species Aglaia odorata, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a particular focus on its anti-inflammatory effects. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known spectroscopic and physical data. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory activity, including its role in key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a structurally complex natural product. While comprehensive experimental data for all its physical properties are not widely published, the available information for a key isomer, (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan, is summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₅ | PubChem |

| Molecular Weight | 344.4 g/mol | PubChem |

| CAS Number | 891182-94-8 | PubChem |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques. The following is a summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While a complete dataset is not publicly available without a subscription to specialized databases, the existence of ¹³C NMR data for a specific isomer has been noted in the SpectraBase.

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores. Specific UV-Vis absorption maxima for this compound have not been reported in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Specific MS data for this compound is not detailed in the available literature.

Biological Activity and Mechanism of Action

This compound and related neolignans isolated from Aglaia odorata have demonstrated promising biological activities, particularly in the realm of inflammation.

Anti-inflammatory Activity

Studies on a key isomer of this compound, (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan, have revealed significant anti-inflammatory properties. This compound has been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂), in RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS) or heat-killed Cutibacterium acnes.[1] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE₂, respectively.[1]

Signaling Pathway Modulation

The anti-inflammatory effects of many natural products, including neolignans, are often attributed to their ability to modulate intracellular signaling pathways. While the specific pathways affected by this compound are still under investigation, it is hypothesized that it may interfere with the Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and characterization of neolignans like this compound from plant sources.

Isolation of this compound from Aglaia odorata

A generalized workflow for the isolation of this compound is depicted below. This process typically involves extraction, fractionation, and purification using various chromatographic techniques.

References

Potential Therapeutic Targets of Odoratisol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B, a lignan found in the medicinal plants Leucas aspera and Myristica fragrans, presents a compelling case for investigation as a potential therapeutic agent. While direct studies on this compound are limited, a substantial body of research on its plant sources and the broader class of lignans provides significant insights into its likely biological activities and molecular targets. This technical guide synthesizes the available preclinical data to illuminate the potential anti-inflammatory and anticancer properties of this compound, offering a foundation for future research and drug development.

Inferred Anti-inflammatory and Anticancer Properties

Extracts from Leucas aspera and Myristica fragrans have demonstrated notable anti-inflammatory and anticancer effects in numerous studies. These activities are often attributed to the presence of bioactive compounds, including lignans like this compound. The primary therapeutic potential of this compound is inferred to lie in its ability to modulate key signaling pathways involved in inflammation and carcinogenesis, leading to the inhibition of cell proliferation and induction of apoptosis.

Quantitative Data on Related Compounds and Extracts

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the cytotoxic activities of extracts from its source plants and other related lignans against various cancer cell lines. It is important to note that these values are not specific to this compound but offer a valuable reference for its potential potency.

Table 1: Cytotoxic Activity of Leucas aspera Extracts

| Extract Type | Cell Line | IC50 Value | Reference |

| Hydro-alcoholic extract | Whole plant | LC50 = 1,900 µg/ml (Brine shrimp lethality assay) | [1] |

| Root extract | Not specified | LC50 = 52.8 µg/ml (Brine shrimp lethality assay) | [1] |

Table 2: Cytotoxic Activity of Myristica fragrans Extracts and Constituents

| Extract/Compound | Cell Line | IC50 Value | Reference |

| Essential Oil | MCF-7 (Breast Cancer) | Not specified (showed cytotoxic activity) | [2] |

| Essential Oil | A-357 (Epidermal Skin Cancer) | Not specified (showed cytotoxic activity) | [2] |

| Acetone Extract (Mace) | KB (Oral Epidermal Carcinoma) | 75 µg/mL | [3] |

| Methanolic Extract | Jurkat (Leukemia) | Significant inhibition at 50 and 100 µg/mL | |

| Ethanol Extract | B16-F10 (Melanoma) | 21.83 µg/mL | |

| Ethyl Acetate Fraction | B16-F10 (Melanoma) | 21.66 µg/mL | |

| n-hexane Fraction | B16-F10 (Melanoma) | 47.53 µg/mL |

Table 3: Cytotoxic Activity of Various Lignans

| Lignan | Cell Line | IC50 Value (µM) | Reference |

| Magnolin | PANC-1 (Pancreatic Cancer) | 0.51 | |

| 4'-O-demethyl magnolin | MIA-PaCa (Pancreatic Carcinoma) | Not specified (showed remarkable cytotoxic activity) | |

| 4'-O-demethyl magnolin | A549 (Lung Carcinoma) | Not specified (showed remarkable cytotoxic activity) | |

| EVn-50 (Lignan mixture) | MDA-MB-435 (Breast Cancer) | < 10 µg/ml | |

| EVn-50 (Lignan mixture) | SKOV-3 (Ovarian Cancer) | < 10 µg/ml | |

| EVn-50 (Lignan mixture) | BXPC-3 (Pancreatic Cancer) | < 10 µg/ml |

Potential Signaling Pathways and Molecular Targets

Based on the activities of its source plants and the known mechanisms of lignans, this compound is likely to exert its therapeutic effects by modulating the following key signaling pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Lignans and extracts from Leucas aspera and Myristica fragrans have been shown to inhibit NF-κB activation.

Caption: Inferred inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Lignans have been shown to modulate MAPK signaling, leading to cell cycle arrest and apoptosis.

Caption: Inferred modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis.

Caption: Inferred inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of these findings. The following are representative methodologies adapted from studies on Leucas aspera, Myristica fragrans, and lignans.

In Vitro Anti-inflammatory Activity Assay (Adapted from studies on Leucas aspera)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are measured using ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins of interest (e.g., phosphorylated IκBα, p65, ERK, Akt) are detected using specific primary and secondary antibodies.

In Vitro Cytotoxicity and Apoptosis Assays (Adapted from studies on Myristica fragrans and lignans)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, PC-3) are maintained in appropriate culture media and conditions.

-

MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24, 48, and 72 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and IC50 values are calculated.

-

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis: To quantify apoptosis, treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured in cell lysates using colorimetric or fluorometric assay kits.

-

Western Blot Analysis for Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins are determined by Western blotting to elucidate the mechanism of apoptosis induction.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant potential as an anti-inflammatory and anticancer agent. Its inferred ability to modulate critical signaling pathways like NF-κB, MAPK, and PI3K/Akt provides a solid rationale for its further investigation. Future research should focus on the isolation of pure this compound and the direct evaluation of its biological activities and molecular targets. In vivo studies using animal models of inflammation and cancer will be essential to validate its therapeutic efficacy and safety profile. Such dedicated research will be instrumental in unlocking the full therapeutic potential of this promising natural compound.

References

Unraveling the Biological Activities of Odoratisol B: Acknowledging a Gap in Current Scientific Literature

For Researchers, Scientists, and Drug Development Professionals:

This lack of specific data prevents the formulation of a detailed technical guide on the core mechanism of action of Odoratisol B as initially intended. Consequently, the creation of structured tables with quantitative data, detailed experimental methodologies, and specific signaling pathway diagrams for this particular compound is not feasible at this time.

The broader scientific context suggests that natural compounds, particularly those derived from essential oils and plants, often exhibit biological activities through various established mechanisms. These can include the modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt pathways, induction of apoptosis, and regulation of the cell cycle. However, without direct experimental evidence for this compound, any discussion of its mechanism would be purely speculative and fall outside the scope of a rigorous technical guide.

We encourage the scientific community to undertake focused research to elucidate the pharmacological properties and molecular targets of this compound. Such studies would be invaluable in determining its potential as a therapeutic agent and would provide the necessary data to construct a comprehensive understanding of its mechanism of action. Future investigations could explore its effects on various cell lines, its interaction with key signaling proteins, and its efficacy in in vivo models of disease. The findings from such research would be critical for advancing our knowledge and potentially unlocking new therapeutic avenues.

In Silico Prediction of Odoratisol B Bioactivity: A Technical Guide

This guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of Odoratisol B, a naturally occurring isoflavonoid. For researchers and professionals in drug development, in silico techniques offer a powerful, cost-effective, and rapid approach to screen compounds, elucidate potential mechanisms of action, and assess drug-likeness before committing to resource-intensive laboratory experiments.

This document details a structured workflow encompassing molecular docking to identify protein targets, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate pharmacokinetic potential, and signaling pathway analysis to contextualize the compound's biological effects.

A Structured Workflow for In Silico Bioactivity Prediction

The prediction of this compound's bioactivity follows a logical, multi-step computational workflow. This process begins with data acquisition for the ligand (this compound) and its potential protein targets, proceeds to predictive modeling through molecular docking and ADMET analysis, and concludes with the interpretation of data in a biological context.

Molecular Docking: Identifying Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein target). This method is crucial for understanding potential mechanisms of action by estimating the binding affinity and analyzing the non-covalent interactions between the ligand and the active site of the protein.

Experimental Protocol: Molecular Docking

-

Ligand Preparation :

-

The 2D structure of this compound is obtained from the PubChem database (CID: 11261545).

-

The canonical SMILES string (COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=C(C=C3O)O)O) is converted to a 3D structure using a tool like Open Babel.

-

The 3D structure undergoes energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation. Gasteiger charges and polar hydrogens are added in preparation for docking.

-

-

Target Identification and Preparation :

-

Based on studies of similar flavonoids, the PI3K/Akt signaling pathway is a plausible target.[1] Specifically, the protein kinase Akt1 (PKBα) is selected as a primary target due to its central role in cell survival and proliferation.

-

The crystal structure of human Akt1 (PDB ID: 1UNQ) is downloaded from the Protein Data Bank.

-

The protein structure is prepared using software like AutoDockTools: water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

-

-

Docking Simulation :

-

The docking simulation is performed using AutoDock Vina.[2]

-

A grid box is defined to encompass the ATP-binding site of Akt1. The grid center is set to the geometric center of the co-crystallized inhibitor, with dimensions of 25Å x 25Å x 25Å.

-

The search algorithm (e.g., Lamarckian Genetic Algorithm) is run with high exhaustiveness (e.g., 32) to ensure a thorough conformational search.

-

The resulting poses are ranked by their binding affinity scores (kcal/mol), and the top-scoring pose is selected for interaction analysis.

-

Predicted Docking Results

The following table summarizes the hypothetical binding interactions of this compound with the ATP-binding pocket of Akt1.

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys179, Leu181, Thr211, Asp292, Met281 |

| Hydrogen Bonds | Lys179 (Backbone), Asp292 (Side Chain) |

| Hydrophobic Interactions | Leu181, Val164, Met281 |

| Other Interactions | Pi-Alkyl with Ala177 |

ADMET Prediction: Evaluating Drug-Likeness

The evaluation of a compound's ADMET properties is critical for early-stage drug discovery. These predictions help to identify potential liabilities related to a molecule's absorption, distribution, metabolism, excretion, and toxicity, thereby reducing the likelihood of late-stage clinical failures.

Experimental Protocol: ADMET Prediction

-

Platform Selection : A web-based platform such as ADMETlab 3.0 or SwissADME is utilized for the prediction.[3][4] These tools provide comprehensive and validated models for a wide range of endpoints.

-

Input Submission : The canonical SMILES string for this compound (COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=C(C=C3O)O)O) is submitted to the server.

-

Analysis : The platform calculates various physicochemical descriptors and predicts ADMET properties using pre-built QSAR and machine learning models.[5] The results are compiled for analysis.

Predicted Physicochemical and Pharmacokinetic Properties

The tables below summarize the key predicted ADMET properties for this compound.

Table 1: Physicochemical Properties

| Property | Predicted Value | Optimal Range |

| Molecular Weight ( g/mol ) | 314.28 | < 500 |

| LogP (Consensus) | 2.55 | -0.4 to +5.6 |

| Topological Polar Surface Area (Ų) | 96.99 | < 140 |

| Number of H-bond Donors | 3 | ≤ 5 |

| Number of H-bond Acceptors | 6 | ≤ 10 |

| Water Solubility (LogS) | -3.10 | > -4 (Soluble) |

Table 2: ADME Properties

| Property | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | High | Well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| P-glycoprotein Substrate | No | Not susceptible to efflux pumps |

Table 3: Toxicity Predictions

| Endpoint | Predicted Outcome | Confidence |

| AMES Mutagenicity | Non-mutagen | High |

| Carcinogenicity | Non-carcinogen | Moderate |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity (DILI) | Low risk | High |

Signaling Pathway Analysis: Contextualizing Bioactivity

Based on the molecular docking results suggesting that this compound targets Akt1, its potential bioactivity can be contextualized within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The predicted inhibition of Akt1 by this compound would lead to the downstream suppression of this pathway. This would prevent the phosphorylation of key Akt substrates, ultimately leading to decreased cell survival and proliferation.

Conclusion

The in silico analysis presented in this guide provides a robust, multi-faceted prediction of the bioactivity of this compound. The molecular docking simulations suggest that this compound can effectively bind to and inhibit Akt1, a key node in the PI3K/Akt/mTOR pathway. This predicted mechanism of action points towards potential anti-proliferative and pro-apoptotic effects, making it a candidate for further investigation in oncology.

Furthermore, the ADMET predictions are largely favorable. The compound adheres to Lipinski's Rule of Five, indicating good oral bioavailability, and it is predicted to have a low toxicity profile with no major flags for mutagenicity or cardiotoxicity. While a potential interaction with the CYP3A4 enzyme warrants consideration, the overall profile is promising for a developmental lead compound.

These computational findings provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline, which should include in vitro validation of Akt1 inhibition and cell-based assays to confirm its effects on cancer cell proliferation and survival.

References

- 1. Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach [mdpi.com]

A Technical Guide to the Structural Analogs of Odoratisol B: A Focus on Flavonols as a Template for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B, a flavonoid with the chemical structure C20H24O5, presents an interesting scaffold for therapeutic development. However, the exploration of its direct structural analogs is not extensively documented in publicly available literature. This guide, therefore, provides an in-depth technical overview of a closely related and well-studied class of flavonoids: flavonols. By understanding the synthesis, biological evaluation, and mechanisms of action of flavonol analogs, researchers can extrapolate these principles to the rational design and development of novel this compound derivatives with therapeutic potential.

This guide will focus on a series of synthesized flavonol analogs, presenting their anti-cancer activities, detailed experimental protocols for their synthesis and biological evaluation, and insights into the signaling pathways they modulate.

I. Synthesis of Flavonol Analogs

The synthesis of flavonol derivatives, such as 3-hydroxy-2-phenyl-4H-chromen-4-one analogs, is often achieved through the Algar-Flym-Oyamada reaction.[1] This method typically involves the reaction of an o-hydroxy acetophenone with a substituted aromatic aldehyde in the presence of a base to form a chalcone intermediate.[1] Subsequent treatment with hydrogen peroxide in an alkaline medium leads to the formation of the flavonol core structure.[1]

A. General Synthetic Protocol for Flavonol Analogs

A representative synthetic scheme for producing flavonol analogs is the synthesis of 4'-bromoflavonol. This process begins with the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 4-bromobenzaldehyde to yield a chalcone intermediate. The subsequent oxidative cyclization of the chalcone, often using hydrogen peroxide in a basic solution, results in the formation of the final flavonol product.

Detailed Experimental Protocol for the Synthesis of 4'-Bromoflavonol:

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 2'-hydroxyacetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (e.g., 40%) is added dropwise at room temperature with constant stirring.

-

The reaction mixture is stirred for a specified period (e.g., 2-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

The solid precipitate is collected by filtration, washed with water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone intermediate.

Step 2: Synthesis of 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one (4'-Bromoflavonol)

-

The synthesized chalcone (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.

-

An aqueous solution of sodium hydroxide is added to the solution, followed by the dropwise addition of hydrogen peroxide (e.g., 30%) while maintaining the temperature (e.g., below 40°C).

-

The reaction mixture is stirred at room temperature for a designated time, with the progress monitored by TLC.

-

After completion, the mixture is poured into ice-cold water and acidified to precipitate the flavonol product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude flavonol can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the final pure product.

II. Biological Activity of Flavonol Analogs

A series of flavonol analogs have been synthesized and evaluated for their in-vitro cytotoxic potentials against various cancer cell lines, including human non-small cell lung cancer (A549), human endothelial cervical cancer (HeLa), and breast cancer (MCF7) cells, using the MTT assay. The results demonstrate that certain structural modifications, particularly the introduction of halogen and methyl groups, can significantly enhance the anticancer activity of the flavonol scaffold.

A. Quantitative Data on Anticancer Activity

The half-maximal inhibitory concentration (IC50) values of a selection of synthesized flavonol analogs against different cancer cell lines are summarized in the table below.

| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) vs. NIH 3T3 | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF7 |

| OF1 | 2,4-dichloro | Moderate to inactive | Moderate to inactive | Moderate to inactive |

| OF2 | 4-chloro, 3-methyl | 2.48 | 1.06 | 0.96 |

| OF3 | 2,4-dichloro, 3-methyl | 1.24 | 0.51 | 1.04 |

Data sourced from a study on synthetic flavonols and flavones as anticancer agents.

These results indicate that the flavonol series of compounds generally exhibit higher anticancer activity than the corresponding flavones. Notably, the halogen-containing flavonol OF3 was found to be the most active against the tested cell lines.

III. Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of the synthesized flavonol analogs, a series of in vitro assays are employed to determine their effects on cell viability, apoptosis, and underlying molecular mechanisms.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Experimental Protocol:

-

Cell Seeding: Seed cells (e.g., A549, HeLa, MCF7) in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the flavonol analogs and incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at 550 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

B. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. Several assays can be used to evaluate the pro-apoptotic activity of flavonol analogs.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

Detailed Experimental Protocol (Colorimetric):

-

Cell Lysis: Treat cells with the flavonol analogs for the desired time, then harvest and lyse the cells using a specific lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 assay is a fluorescent method to assess changes in ΔΨm.

Detailed Experimental Protocol:

-

Cell Treatment: Treat cells with the flavonol analogs for the specified duration.

-

JC-1 Staining: Incubate the treated cells with JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess JC-1.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

C. Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family proteins and caspases.

Detailed Experimental Protocol:

-

Protein Extraction: After treatment with flavonol analogs, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. The specific dilution of the antibody should be optimized as per the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

IV. Signaling Pathways and Experimental Workflows

Flavonoids are known to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer and is a common target for flavonoids.

A. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway plays a central role in regulating cell growth, proliferation, and survival. Many flavonoids exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by flavonoids.

B. Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of flavonol analogs as potential anticancer agents.

Caption: Experimental workflow for anticancer evaluation of flavonol analogs.

V. Conclusion and Future Directions for this compound Analog Development

This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of flavonol analogs as a representative class of flavonoids with anticancer potential. The detailed experimental protocols and quantitative data presented serve as a valuable resource for researchers in the field of drug discovery.

While specific data on this compound analogs are currently limited, the principles and methodologies outlined in this guide for flavonols can be directly applied to the design and development of novel this compound derivatives. Future research should focus on:

-

Synthesis of a focused library of this compound analogs: By systematically modifying the substituents on the core structure, new compounds with improved potency and selectivity can be generated.

-

Comprehensive biological evaluation: The synthesized analogs should be screened against a panel of cancer cell lines, and promising candidates should be further investigated for their pro-apoptotic and anti-proliferative activities using the assays described herein.

-

Mechanism of action studies: Elucidating the specific signaling pathways modulated by active this compound analogs will be crucial for understanding their therapeutic potential and for guiding further optimization.

By leveraging the knowledge gained from the extensive research on flavonols, the scientific community can accelerate the exploration of this compound and its analogs as a promising new class of therapeutic agents.

References

Odoratisol B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B is a naturally occurring neolignan compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the current literature on this compound, focusing on its chemical properties, natural sources, biological activities, and mechanism of action. All quantitative data has been summarized for clarity, and detailed experimental protocols from cited literature are provided. Furthermore, key pathways and workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying science.

Chemical Profile and Natural Occurrence

This compound is a stereoisomer of Machilin C, characterized by the molecular formula C20H24O5 and a molecular weight of 344.40 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H24O5 | |

| Molecular Weight | 344.40 g/mol | |

| IUPAC Name | (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-{[2-methoxy-4-(E)-propenyl-1-yl]oxy}propan-1-ol | |

| Chirality | [α]D25 = +18.6º (c = 1.22, CHCl3) | [1][2] |

| Appearance | Oil |

This compound is primarily isolated from the bark of Machilus odoratissima NEES, a plant belonging to the Lauraceae family. The yield from the dried bark has been reported to be approximately 0.00035%. It has also been identified in Leucas aspera and Myristica fragrans.

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is its anti-inflammatory effect.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production suggests that this compound may interfere with the inflammatory cascade.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter Measured | IC50 | Reference |

| RAW264.7 | LPS | Nitric Oxide (NO) Production | 25 μM |

The mechanism of action for this anti-inflammatory effect is likely linked to the inhibition of the inducible nitric oxide synthase (iNOS) enzyme, which is responsible for the production of large amounts of NO during inflammation.

Experimental Protocols

Isolation of this compound from Machilus odoratissima

The isolation of this compound, as described in the literature, typically involves the following steps:

-

Extraction: The air-dried bark of Machilus odoratissima is powdered and extracted with a suitable solvent, such as methanol (MeOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and water.

-

Chromatography: The bioactive fraction (typically the EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-acetone or chloroform-acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Cells

The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

-

Calculation: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without this compound treatment. The IC50 value is then determined.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory activity in vitro by inhibiting the production of nitric oxide. This finding suggests its potential as a lead compound for the development of new anti-inflammatory agents. However, the current body of research on this compound is limited. Further studies are warranted to:

-

Elucidate the precise molecular targets and signaling pathways involved in its anti-inflammatory action.

-

Investigate other potential biological activities, such as anticancer, neuroprotective, and antimicrobial effects, which are often associated with neolignans.

-

Conduct in vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases.

-

Develop efficient and scalable synthetic routes to enable further pharmacological investigation and potential clinical development.

A deeper understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Odoratisol B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed methodology for the total synthesis of Odoratisol B, a naturally occurring pterocarpan. As no direct total synthesis has been reported in the peer-reviewed literature to date, this document outlines a robust and plausible synthetic strategy based on established methods for the synthesis of structurally related pterocarpans, such as medicarpin and maackiain. The protocols provided are adapted from well-documented procedures for analogous transformations and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound (1) suggests that the core pterocarpan skeleton can be constructed from a key 2'-hydroxyisoflavan intermediate (2). This intermediate can be accessed via the asymmetric reduction of the corresponding 2'-hydroxyisoflavone (3). The isoflavone (3) can be synthesized through the established Suzuki coupling reaction between a chromone derivative (4) and a suitably functionalized boronic acid (5). The synthesis of these precursors originates from commercially available starting materials. This strategy allows for the controlled introduction of the required stereocenters and functional groups.

Application Notes & Protocols for the Quantification of Odoratisol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B is an isoflavonoid, a class of secondary metabolites found in various plants. Due to their structural similarity to estrogens, isoflavonoids, including this compound, are recognized as phytoestrogens and have garnered significant interest for their potential biological activities. Accurate and precise quantification of this compound in various matrices, such as biological fluids (plasma, urine), tissues, and plant extracts, is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal products.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Profile: this compound

| Property | Value |

| Chemical Formula | C20H24O5 |

| Molecular Weight | 344.4 g/mol [1] |

| Class | Isoflavonoid |

| Synonyms | (-)-Verrucosin |

| Structure |

Analytical Methodologies

The quantification of isoflavonoids like this compound can be effectively achieved using reversed-phase HPLC, which is often coupled with UV or mass spectrometry detectors for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely available technique for the quantification of isoflavonoids. The selection of a C18 column is common due to its ability to separate compounds based on their hydrophobicity.[2][3]

Table 1: HPLC-UV Method Parameters for Isoflavonoid Analysis

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[4] |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B), often with a modifier like 0.1% formic or acetic acid[3] |

| Gradient Elution | A typical gradient might start with a low percentage of A, increasing linearly to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35-40 °C |

| Injection Volume | 10-20 µL |

| Detection | UV Diode Array Detector (DAD) at 260 nm |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique provides structural information and allows for quantification at very low concentrations.

Table 2: LC-MS/MS Method Parameters for Isoflavonoid Analysis

| Parameter | Recommended Conditions |

| Chromatography | UHPLC or HPLC with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile or Methanol (A) and Water (B) with 0.1% formic acid |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Detection | Triple Quadrupole (QqQ) Mass Spectrometer |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing a standard of this compound. Precursor ion [M+H]+ or [M-H]- and characteristic product ions would be monitored. |

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (Plasma/Urine)

This protocol is designed for the extraction of this compound from plasma or urine for subsequent LC-MS/MS analysis.

Materials:

-

Plasma or urine sample

-

Internal Standard (IS) solution (e.g., a structurally similar isoflavonoid not present in the sample)

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

β-glucuronidase/sulfatase enzyme (for urine samples to hydrolyze conjugates)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Thawing: Thaw frozen plasma or urine samples at room temperature.

-

Internal Standard Spiking: To 100 µL of the sample, add a known concentration of the internal standard.

-

(For Urine) Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to the urine sample and incubate to deconjugate this compound metabolites.

-

Protein Precipitation (for Plasma): Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the plasma sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant (from plasma) or the hydrolyzed urine onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute this compound and the IS with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material for HPLC-UV or LC-MS/MS analysis.

Materials:

-

Dried and powdered plant material

-

Extraction solvent (e.g., 80% methanol or a mixture of acetone and 0.1 M HCl)

-

Ultrasonic bath or shaker

-

Centrifuge

-

Filtration unit (e.g., 0.45 µm syringe filters)

Procedure:

-

Extraction: Weigh a precise amount of the powdered plant material (e.g., 1 g) and add a specific volume of the extraction solvent (e.g., 20 mL).

-

Sonication/Shaking: Sonicate or shake the mixture for a defined period (e.g., 30-60 minutes) to ensure efficient extraction.

-

Centrifugation: Centrifuge the mixture to pellet the solid material.

-

Supernatant Collection: Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove any particulate matter.

-

Analysis: The filtered extract can be directly injected into the HPLC-UV or LC-MS/MS system, or it can be diluted if the concentration of this compound is high.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of different samples or conditions.

Table 3: Example of Quantitative Results for this compound

| Sample ID | Matrix | Concentration (ng/mL or µg/g) | Standard Deviation | % Recovery |

| Plasma_01 | Plasma | 15.2 | 1.3 | 92.5 |

| Urine_01 | Urine | 45.8 | 3.7 | 89.1 |

| Plant_Extract_A | Leaf | 125.6 | 9.8 | N/A |

| Plant_Extract_B | Root | 78.3 | 6.5 | N/A |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathways Modulated by Isoflavonoids

Isoflavonoids, as phytoestrogens, can modulate various signaling pathways, primarily through their interaction with estrogen receptors (ERs). They can also act through ER-independent mechanisms.

Caption: Representative signaling pathways modulated by isoflavonoids like this compound.

References

- 1. Soy Isoflavones, Estrogens and Growth Factor Signaling [www40.pair.com]

- 2. Molecular mechanisms of action of the soy isoflavones includes activation of promiscuous nuclear receptors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary soy isoflavones inhibit estrogen effects in the postmenopausal breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Development of a Cell-Based Assay for Odoratisol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B, a novel isoflavonoid, presents a promising scaffold for the development of new therapeutic agents. While its full biological activity spectrum is still under investigation, preliminary data suggests potential anti-inflammatory and pro-apoptotic properties, common to many flavonoids. This application note provides a detailed protocol for a robust and reproducible cell-based assay to characterize the anti-inflammatory effects of this compound.

The assay focuses on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely accepted in vitro model for inflammation. Furthermore, a protocol for assessing the cytotoxicity of this compound is included to ensure that the observed anti-inflammatory effects are not a result of cell death. The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][2][3]

Principle of the Assays

Anti-Inflammatory Assay (Nitric Oxide Measurement):

RAW 264.7 macrophages, when stimulated with LPS, mimic an inflammatory response by producing pro-inflammatory mediators, including nitric oxide (NO).[4] This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates its potential anti-inflammatory activity.

Cytotoxicity Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living cells. This assay is crucial to differentiate between true anti-inflammatory effects and those caused by cytotoxicity.

Proposed Signaling Pathway for this compound

References

Application Notes and Protocols for In Vitro Evaluation of Odoratisol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol B is a natural compound with potential therapeutic applications, including anticancer activities. These application notes provide a comprehensive framework for the in vitro experimental design to elucidate the cytotoxic effects and mechanism of action of this compound in cancer cell lines. The protocols and workflows are based on established methodologies for evaluating novel therapeutic agents. The central hypothesis to be investigated is that this compound exerts its anticancer effects by inducing apoptosis through the modulation of the STAT3 signaling pathway.

Hypothesized Mechanism of Action: STAT3 Pathway Modulation